molecular formula C16H10BrNOS2 B274195 5-Benzylidene-3-(2-bromophenyl)-2-thioxo-1,3-thiazolidin-4-one

5-Benzylidene-3-(2-bromophenyl)-2-thioxo-1,3-thiazolidin-4-one

Cat. No. B274195
M. Wt: 376.3 g/mol
InChI Key: UAZJWUXGEMKWPG-GXDHUFHOSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Benzylidene-3-(2-bromophenyl)-2-thioxo-1,3-thiazolidin-4-one, also known as BPT, is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. BPT is a thiazolidinone derivative that has been synthesized using different methods, and its unique structure has led to its use in scientific research, particularly in the field of medicinal chemistry.

Mechanism of Action

The mechanism of action of 5-Benzylidene-3-(2-bromophenyl)-2-thioxo-1,3-thiazolidin-4-one is not fully understood, but it is believed to exert its effects through various pathways. 5-Benzylidene-3-(2-bromophenyl)-2-thioxo-1,3-thiazolidin-4-one has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2), which is involved in the inflammatory response. 5-Benzylidene-3-(2-bromophenyl)-2-thioxo-1,3-thiazolidin-4-one has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
5-Benzylidene-3-(2-bromophenyl)-2-thioxo-1,3-thiazolidin-4-one has been shown to possess significant antioxidant activity, which is believed to be responsible for its anti-inflammatory and anti-cancer properties. 5-Benzylidene-3-(2-bromophenyl)-2-thioxo-1,3-thiazolidin-4-one has been shown to inhibit the production of reactive oxygen species (ROS), which can cause cellular damage and lead to the development of various diseases. 5-Benzylidene-3-(2-bromophenyl)-2-thioxo-1,3-thiazolidin-4-one has also been shown to inhibit the expression of various inflammatory mediators, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).

Advantages and Limitations for Lab Experiments

One of the advantages of using 5-Benzylidene-3-(2-bromophenyl)-2-thioxo-1,3-thiazolidin-4-one in lab experiments is its unique structure, which allows for the development of novel compounds with potential therapeutic applications. 5-Benzylidene-3-(2-bromophenyl)-2-thioxo-1,3-thiazolidin-4-one has also been shown to possess low toxicity, making it a potential candidate for drug development. However, one of the limitations of using 5-Benzylidene-3-(2-bromophenyl)-2-thioxo-1,3-thiazolidin-4-one in lab experiments is its low solubility, which can affect its bioavailability and limit its efficacy.

Future Directions

There are several future directions for research on 5-Benzylidene-3-(2-bromophenyl)-2-thioxo-1,3-thiazolidin-4-one. One area of research is the development of novel 5-Benzylidene-3-(2-bromophenyl)-2-thioxo-1,3-thiazolidin-4-one derivatives with improved efficacy and bioavailability. Another area of research is the investigation of the potential use of 5-Benzylidene-3-(2-bromophenyl)-2-thioxo-1,3-thiazolidin-4-one in combination with other drugs for the treatment of various diseases. Additionally, further research is needed to fully understand the mechanism of action of 5-Benzylidene-3-(2-bromophenyl)-2-thioxo-1,3-thiazolidin-4-one and its potential applications in various fields.

Synthesis Methods

5-Benzylidene-3-(2-bromophenyl)-2-thioxo-1,3-thiazolidin-4-one has been synthesized using various methods, including the reaction of 2-bromobenzaldehyde with thiosemicarbazide in the presence of sodium hydroxide and then subsequent reaction with benzylideneacetone. Another method involves the reaction of 2-bromobenzaldehyde with thiosemicarbazide followed by reaction with benzaldehyde. These methods have been modified to improve the yield of the product.

Scientific Research Applications

5-Benzylidene-3-(2-bromophenyl)-2-thioxo-1,3-thiazolidin-4-one has been extensively studied for its potential applications in medicinal chemistry. It has been shown to possess significant anti-inflammatory, antioxidant, and anti-cancer properties. 5-Benzylidene-3-(2-bromophenyl)-2-thioxo-1,3-thiazolidin-4-one has been studied for its potential use in treating various types of cancer, including breast, lung, and prostate cancer. It has also been studied for its potential use in treating neurodegenerative diseases, such as Alzheimer's disease.

properties

Product Name

5-Benzylidene-3-(2-bromophenyl)-2-thioxo-1,3-thiazolidin-4-one

Molecular Formula

C16H10BrNOS2

Molecular Weight

376.3 g/mol

IUPAC Name

(5E)-5-benzylidene-3-(2-bromophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C16H10BrNOS2/c17-12-8-4-5-9-13(12)18-15(19)14(21-16(18)20)10-11-6-2-1-3-7-11/h1-10H/b14-10+

InChI Key

UAZJWUXGEMKWPG-GXDHUFHOSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C/2\C(=O)N(C(=S)S2)C3=CC=CC=C3Br

SMILES

C1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)C3=CC=CC=C3Br

Canonical SMILES

C1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)C3=CC=CC=C3Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.